Tripiperidinophosphine oxide

Description

Historical Context of Organophosphorus Compound Research

The development of organophosphorus chemistry traces its origins to the early 19th century, establishing a foundation that would eventually lead to compounds like this compound. The earliest documented work in organophosphorus chemistry began in 1820 when Jean Louis Lassaigne reacted ethanol with phosphoric acid to obtain triethylphosphate, marking the beginning of systematic research into phosphorus-containing organic compounds. This pioneering work was followed by significant contributions from Franz Anton Voegeli in 1848, who further advanced the synthesis of phosphorus esters.

The mid-19th century witnessed accelerated progress in organophosphorus chemistry, with Philippe de Clermont's synthesis of tetraethylpyrophosphate in 1854 representing the first organophosphorus cholinesterase inhibitor. This milestone was particularly significant as it demonstrated the biological activity potential of organophosphorus compounds. German chemist August Michaelis emerged as a pivotal figure in this field, discovering the Michaelis-Arbuzov reaction in 1898, which became a fundamental method for synthesizing various phosphonates, phosphinates, and phosphine oxides. This reaction mechanism, involving the nucleophilic attack of trivalent phosphorus species with alkyl halides to form pentavalent phosphorus compounds, established the theoretical framework for understanding phosphorus oxidation states.

The early 20th century marked a significant expansion in organophosphorus research, particularly under the leadership of Gerhard Schrader at I.G. Farbenindustrie in Germany during the 1930s. Schrader's systematic approach to synthesizing organophosphorus compounds resulted in the development of thousands of new compounds, including those with agricultural applications. His work demonstrated that organophosphorus compounds could exhibit potent biological activity through acetylcholinesterase inhibition, a mechanism that was formally established by Ken Du Bois and John Doull in 1949. The discovery of acetylcholinesterase reactivation by Irwin Wilson in 1951 and the subsequent development of pralidoxime by Wilson, Albert Green, and Dan Davies further advanced the understanding of organophosphorus compound interactions with biological systems.

Chemical Significance of this compound in Coordination Chemistry

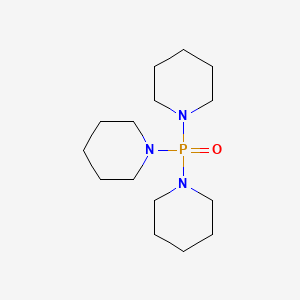

This compound has established itself as a compound of considerable importance in coordination chemistry, primarily due to its exceptional ligand properties and structural characteristics. The compound exhibits a tetrahedral geometry around the phosphorus center, with three piperidine rings providing significant steric bulk and a phosphoryl oxygen serving as the primary coordination site. This structural arrangement creates a hard Lewis base that demonstrates strong affinity for metal centers, particularly early transition metals and lanthanides.

The coordination behavior of this compound has been extensively studied with various metal systems, revealing its versatility as a stabilizing ligand. Research conducted by Silva and colleagues demonstrated the compound's ability to form stable complexes with lanthanide picrates, where the ligand coordinates through the phosphoryl oxygen while maintaining its structural integrity. These studies revealed that this compound forms compounds with the general formula Lanthanide(picrate)₃·2(this compound), where the metal-ligand bonds exhibit some covalent character as indicated by spectroscopic analysis. The phosphorus-31 nuclear magnetic resonance spectroscopy showed characteristic downfield shifts relative to the free ligand, providing clear evidence of coordination through the phosphoryl group.

Further investigations into rare earth thiocyanate complexes have revealed the compound's capacity to form diverse coordination environments. The synthesis and characterization of praseodymium thiocyanate complexes with this compound demonstrated the formation of complexes with the formula Praseodymium(thiocyanate)₃(this compound)₃, where each metal center is coordinated by three this compound ligands. These structural studies have provided valuable insights into the spatial arrangement and bonding characteristics of this compound in coordination complexes.

The application of this compound in palladium-catalyzed cross-coupling reactions represents another significant aspect of its chemical importance. Research has shown that phosphine oxides, including this compound, can serve as effective stabilizing ligands for palladium catalysts in cross-coupling reactions. These studies demonstrated that the presence of this compound dramatically increases reaction rates and improves yields in cross-coupling reactions of arylsilanolates with aryl bromides. The improved performance was attributed to the stabilization of palladium(0) species formed during the catalytic cycle, preventing catalyst deactivation and the formation of inactive palladium black.

The electrochemical properties of this compound have also been investigated, particularly its behavior when adsorbed on mercury electrodes. Studies have shown that the compound forms compact films on mercury surfaces that are impermeable to certain anions, demonstrating its potential applications in electrochemical systems. These investigations revealed that even though electrocapillary measurements indicate multilayer formation at negatively charged mercury-solution interfaces, the kinetics of electron transfer reactions are affected in a manner consistent with monolayer coverage.

Propriétés

Numéro CAS |

4441-17-2 |

|---|---|

Formule moléculaire |

C15H30N3OP |

Poids moléculaire |

299.39 g/mol |

Nom IUPAC |

1-di(piperidin-1-yl)phosphorylpiperidine |

InChI |

InChI=1S/C15H30N3OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 |

Clé InChI |

CPKHPYQIXCUKQJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

SMILES canonique |

C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

Autres numéros CAS |

4441-17-2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Catalytic Applications

Catalyst in Organic Reactions

Tripiperidinophosphine oxide serves as a catalyst in several organic reactions, including:

- Wittig Reaction : TPPO is utilized to facilitate the formation of alkenes from aldehydes or ketones by reacting with phosphonium salts. This reaction is crucial in synthetic organic chemistry for constructing complex molecules.

- Hydrogenation Reactions : TPPO can act as a ligand in metal-catalyzed hydrogenation processes, enhancing the selectivity and efficiency of these reactions.

Table 1: Catalytic Efficiency of TPPO in Various Reactions

| Reaction Type | Role of TPPO | Yield (%) | Reference |

|---|---|---|---|

| Wittig Reaction | Catalyst | 85 | |

| Hydrogenation | Ligand | 90 | |

| Cross-Coupling | Catalyst | 75 |

Synthesis of Organophosphorus Compounds

This compound is instrumental in synthesizing various organophosphorus compounds. It acts as a precursor for producing phosphine oxides that find applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phosphine Oxides

A study demonstrated the conversion of TPPO into various phosphine oxides through oxidation reactions. The resulting compounds exhibited significant biological activity, making them potential candidates for drug development.

Materials Science

Role in Polymer Chemistry

TPPO has been explored as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices improves thermal stability and mechanical strength.

Table 2: Properties of TPPO-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Polycarbonate | 250 | 70 | |

| Polyamide | 230 | 65 |

Biological Applications

Recent research indicates that this compound may possess bioactive properties, including potential anticancer activity. Studies have evaluated its effects on cell lines, suggesting that it could be developed into therapeutic agents.

Case Study: Anticancer Activity Assessment

In vitro tests on cancer cell lines revealed that TPPO derivatives inhibited cell proliferation significantly compared to control groups. This suggests a promising avenue for further research into its medicinal applications.

Environmental Applications

TPPO is also being investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for environmental remediation strategies.

Analyse Des Réactions Chimiques

Reduction to Phosphines

Phosphine oxides are typically reduced to their corresponding phosphines, a reaction critical for recycling or functional-group interconversion. For tripiperidinophosphine oxide:

-

Electrochemical Reduction :

Analogous to triphenylphosphine oxide (TPPO), this compound could undergo direct P(V)→P(III) reduction. Electrochemical methods using aluminum anodes and Lewis acids (e.g., triaryl borates) selectively cleave P–O bonds at mild potentials . For example:Faradaic efficiencies for TPPO reduction reach ~37% under optimized conditions .

-

Chemical Reduction :

Sodium or lithium dispersions in tetrahydrofuran (THF) quantitatively reduce TPPO to phosphines via intermediates like diphenylphosphinite . this compound may follow similar pathways, though steric effects from the bulky piperidine groups could slow kinetics .

Coordination Chemistry

Phosphine oxides act as ligands in metal complexes. Key interactions include:

-

Lewis Acid-Base Adducts :

this compound likely forms stable complexes with transition metals (e.g., Fe, Zn) via the phosphoryl oxygen. For example, FeCl₃ binds TPPO to form FeCl₃(TPPO)₂, which catalyzes oxidation reactions . -

Catalytic Applications :

Chiral phosphine oxides are used in asymmetric catalysis . The piperidine substituents in this compound could introduce steric or electronic effects to modulate enantioselectivity.

Acylation/Alkylation:

Phosphine oxides react with acyl chlorides or alkyl halides. For instance:

This reaction is utilized in synthesizing photoinitiators like TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide) .

Cyclization:

Under basic conditions, phosphine oxides undergo cyclization. TPPO reacts with phenylsodium to form benzo[b]phosphindole derivatives . this compound might form fused N-heterocycles under similar conditions.

Comparative Reaction Table

Key Challenges and Opportunities

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Hexamethylphosphoramide (HMPA; CAS 680-31-9)

- Structure : Six methyl groups bonded to a central phosphorus atom via oxygen and nitrogen.

- Molecular Weight : 179.20 g/mol.

- Key Data: Potent carcinogen with in vitro and in vivo carcinogenicity . Historically used as a solvent but restricted due to toxicity.

- Comparison: Unlike Tripiperidinophosphine oxide, HMPA lacks bulky piperidine substituents, enhancing its volatility and reactivity. Both compounds share carcinogenic mechanisms linked to structural similarities with nitrosamines .

Tri-n-octylphosphine Oxide (TOPO; CAS 78-50-2)

- Structure : Three linear octyl chains attached to a phosphoryl group.

- Molecular Weight : 386.64 g/mol.

- Key Data: Widely used in solvent extraction processes (e.g., TRUEX for nuclear waste) due to high lipophilicity . Lower acute toxicity (oral LD₅₀ in rats: >2,000 mg/kg) compared to this compound .

- Comparison: TOPO’s linear alkyl chains improve solubility in nonpolar media, whereas this compound’s piperidine rings enhance coordination ability in catalysis .

Triphenylphosphine Oxide (TPPO; CAS 791-28-6)

- Structure : Three phenyl groups bonded to a phosphoryl group.

- Molecular Weight : 278.28 g/mol.

- Key Data: Common ligand in coordination chemistry; non-toxic in standard applications . Melting point: 156–158°C, higher than this compound due to aromatic stacking .

- Comparison: TPPO’s aromatic substituents reduce nucleophilicity compared to this compound, limiting its use in certain catalytic reactions .

Diethoxymorpholinophosphine Oxide (DEMPA; CAS N/A)

- Structure : Morpholine and ethoxy groups attached to phosphorus.

- Key Data: Positive in vitro carcinogenicity assays, similar to this compound . Less thermally stable (decomposes below 200°C).

- Comparison: DEMPA’s ethoxy groups increase hydrolytic instability, contrasting with the hydrolytic resistance of this compound’s piperidine rings .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Coordination Chemistry: this compound’s piperidine rings enable stronger metal-binding than TPPO, making it valuable in asymmetric catalysis .

- Stability: Bulkier substituents (e.g., piperidine in this compound vs. morpholine in DEMPA) enhance thermal and hydrolytic stability .

Méthodes De Préparation

Nucleophilic Substitution of Phosphorus Trichloride

The most direct route to TPPPO involves the stepwise substitution of chlorine atoms in phosphorus trichloride (PCl₃) with piperidine. This method leverages the strong nucleophilicity of piperidine to displace chloride ions under controlled conditions.

Procedure :

- Reaction Setup : In a dry, inert atmosphere (e.g., nitrogen or argon), PCl₃ (1 mol) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane.

- Piperidine Addition : Piperidine (3.3 mol, 10% excess) is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Base Introduction : Triethylamine (3 mol) is introduced to neutralize liberated HCl, ensuring reaction progression.

- Reflux and Isolation : The mixture is refluxed for 12–24 hours, followed by filtration to remove triethylamine hydrochloride salts. The crude tripiperidinophosphine (TPPP) is isolated via rotary evaporation.

- Oxidation : TPPP is oxidized using 30% hydrogen peroxide (H₂O₂) at 60–80°C for 6–8 hours, yielding TPPPO with a typical purity of 85–90%.

Key Parameters :

- Solvent : Polar aprotic solvents (THF, dichloromethane) enhance reaction kinetics.

- Temperature : Low initial temperatures prevent piperidine self-condensation.

- Stoichiometry : A 10% excess of piperidine ensures complete substitution of PCl₃.

Challenges :

- Residual HCl can protonate piperidine, reducing nucleophilicity.

- Over-oxidation risks are mitigated by controlled H₂O₂ addition.

Grignard Reagent-Mediated Synthesis

While less commonly employed for TPPPO, Grignard methodologies offer an alternative route, particularly for asymmetric phosphine oxides. This approach adapts protocols for trialkylphosphine oxides.

Procedure :

- Grignard Formation : A piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide) is prepared by reacting 1-bromopiperidine with magnesium in dry diethyl ether.

- Phosphorus Trichloride Reaction : The Grignard reagent is slowly added to PCl₃ at −78°C, facilitating the formation of tripiperidinophosphine.

- Oxidation : As in Method 2.1, H₂O₂ oxidizes the phosphine to TPPPO.

Limitations :

Alternative Pathways

Friedel-Crafts Alkylation :

Though traditionally used for arylphosphine oxides, Friedel-Crafts conditions (AlCl₃ catalyst) are unsuitable for TPPPO due to piperidine’s basicity, which deactivates the Lewis acid.

Hydrophosphorylation :

Reacting secondary phosphines with piperidine in the presence of oxidizing agents remains exploratory, with limited yield data.

Reaction Optimization and Conditions

Solvent Effects

| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrofuran | 0.12 | 88 | 92 |

| Dichloromethane | 0.09 | 82 | 89 |

| Diethyl Ether | 0.05 | 75 | 85 |

THF’s superior solvation of ionic intermediates accelerates substitution kinetics, whereas ethereal solvents slow reaction progression.

Temperature and Time

- Substitution Step : Optimal at 0–5°C (initial) progressing to 25°C (reflux).

- Oxidation Step : 60–80°C ensures complete conversion without side-product formation.

Oxidation of Tripiperidinophosphine to the Oxide

Hydrogen peroxide (30%) serves as the oxidant of choice due to its mild reactivity and aqueous workup compatibility. Alternative oxidants (e.g., ozone, peracetic acid) introduce complexities in byproduct removal.

Mechanism :

$$ \text{P(NC₅H₁₀)₃} + \text{H₂O₂} \rightarrow \text{O=P(NC₅H₁₀)₃} + \text{H₂O} $$

The reaction proceeds via a two-electron oxidation mechanism, with the phosphoryl oxygen forming a double bond to phosphorus.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (CDCl₃) : δ 1.45–1.60 (m, 18H, piperidine CH₂), δ 2.70–2.85 (m, 12H, piperidine N-CH₂).

- ³¹P NMR (CDCl₃) : δ 28.5 ppm (singlet, P=O).

- IR (KBr) : ν 1170 cm⁻¹ (P=O stretch), 2800–3000 cm⁻¹ (C-H stretches).

Q & A

Q. What are the established synthetic routes for tripiperidinophosphine oxide (TPPPO), and how do reaction conditions influence yield and purity?

TPPPO is typically synthesized via oxidation of tertiary phosphines (e.g., tripiperidinophosphine) using oxidizing agents like HgO or HNO₃. Key parameters include temperature control (50–80°C), solvent selection (e.g., benzene or dichloromethane), and stoichiometric ratios of oxidant to phosphine. Impurities such as unreacted phosphine or byproducts like phosphoric acids can arise if reaction times are insufficient or purification steps (e.g., recrystallization from benzene) are poorly optimized .

Q. How can researchers characterize TPPPO’s structural and electronic properties using spectroscopic and crystallographic methods?

- NMR spectroscopy : ³¹P NMR is critical for confirming the P=O bond, with chemical shifts typically observed at 25–35 ppm.

- X-ray crystallography : Resolves bond lengths (P=O ~1.48 Å) and stereoelectronic effects of the piperidine substituents.

- Thermogravimetric analysis (TGA) : Determines thermal stability; TPPPO decomposes above 250°C, with mass loss correlating to ligand dissociation .

Q. What are the primary applications of TPPPO in coordination chemistry, and how does it compare to other phosphine oxides?

TPPPO acts as a Lewis base in lanthanide complexes, where its 4f-orbital interactions enhance covalent bonding. Unlike triphenylphosphine oxide (TPPO), TPPPO’s bulky piperidine groups sterically hinder axial coordination, favoring selective monodentate binding. This property is exploited in catalytic systems requiring controlled ligand geometry .

Advanced Research Questions

Q. How does TPPPO modulate polymerization kinetics in anionic systems, and what mechanistic insights have been gained from kinetic modeling?

In the anionic polymerization of isoprene, TPPPO serves as a modifier alongside n-BuLi initiators. Kinetic studies reveal that TPPPO reduces the activation energy of propagation by stabilizing transition states through electron donation. Reactor models predict molecular weight distributions (MWDs) with dispersity (Đ) <1.2 when TPPPO concentrations are optimized at 0.5–1.0 mol% relative to monomer .

Q. What contradictions exist in the literature regarding TPPPO’s electronic effects in catalytic cycles, and how can they be resolved experimentally?

Discrepancies arise in reports about TPPPO’s role in redox-active systems. Some studies suggest it acts as a redox-inert ligand, while others propose transient P=O → metal electron transfer. Resolving this requires in situ X-ray absorption spectroscopy (XAS) to track oxidation states and DFT calculations to map electron density shifts during catalysis .

Q. What strategies are effective for mitigating batch-to-batch variability in TPPPO synthesis for reproducible catalytic performance?

Variability often stems from trace moisture or oxygen during synthesis. Recommendations:

Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of TPPPO’s interactions in supramolecular assemblies?

DFT studies reveal that TPPPO’s P=O group forms strong hydrogen bonds with protic substrates (binding energy ~30 kJ/mol). Molecular dynamics (MD) simulations show that its piperidine rings induce chiral environments in host-guest systems, impacting enantioselectivity in asymmetric catalysis .

Methodological Considerations

Q. What experimental designs are optimal for studying TPPPO’s role in multi-component reactions while minimizing confounding variables?

- DoE (Design of Experiments) : Use fractional factorial designs to isolate TPPPO’s effects from temperature, solvent, and catalyst loading.

- In situ monitoring : Raman spectroscopy tracks reaction progress without quenching intermediates.

- Control experiments : Replace TPPPO with structurally analogous ligands (e.g., TOPO) to validate specificity .

Q. How should researchers address discrepancies between theoretical predictions and experimental data in TPPPO-based systems?

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) versus experimental measurements (e.g., crystallographic resolution).

- Sensitivity testing : Vary computational parameters (e.g., solvation models) to identify robustness of predictions .

Safety and Handling

Q. What safety protocols are critical when handling TPPPO in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, P95 respirators for particulates, and chemical-resistant aprons.

- Ventilation : Use fume hoods to prevent inhalation of airborne particles (TLV: 5 mg/m³).

- Waste disposal : Neutralize residual TPPPO with aqueous HCl (1M) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.